molecular formula C14H11NO3 B1462225 4-(4-Formyl-phenoxy)-benzamide CAS No. 676494-67-0

4-(4-Formyl-phenoxy)-benzamide

Cat. No.: B1462225
CAS No.: 676494-67-0
M. Wt: 241.24 g/mol
InChI Key: FWLHRSUMHBQBMO-UHFFFAOYSA-N
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Description

4-(4-Formyl-phenoxy)-benzamide is an organic compound characterized by the presence of a formyl group attached to a phenoxy benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Formyl-phenoxy)-benzamide typically involves the etherification of 4-fluorobenzaldehyde with 4-hydroxybenzaldehyde, followed by subsequent reactions to introduce the benzamide group . The reaction conditions often include the use of phase-transfer catalysts and solvents such as ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Formyl-phenoxy)-benzamide can undergo several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the phenoxy group.

Major Products

    Oxidation: 4-(4-Carboxy-phenoxy)-benzamide.

    Reduction: 4-(4-Hydroxymethyl-phenoxy)-benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(4-Formyl-phenoxy)-benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Formyl-phenoxy)-benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Formyl-phenoxy)-benzaldehyde: Similar structure but lacks the benzamide group.

    4-(4-Formyl-phenoxy)-benzoic acid: Contains a carboxylic acid group instead of the benzamide group.

    4-(4-Formyl-phenoxy)-benzyl alcohol: Contains a hydroxymethyl group instead of the benzamide group.

Uniqueness

4-(4-Formyl-phenoxy)-benzamide is unique due to the presence of both the formyl and benzamide groups, which confer specific chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

4-(4-Formyl-phenoxy)-benzamide is an organic compound characterized by a benzamide structure with a formyl group and a phenoxy moiety. This unique configuration potentially endows the compound with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and comparative analysis with structurally similar compounds.

The molecular formula of this compound is C14_{14}H13_{13}N1_{1}O3_{3}. The compound can be synthesized through various methods, including:

  • Condensation Reactions : The reaction of 4-formylphenol with benzoyl chloride under basic conditions.
  • Oxidation Reactions : The oxidation of suitable precursors to introduce the formyl group.

These synthetic routes provide flexibility for further derivatization, enhancing its potential applications in drug discovery and materials science .

Biological Activity

The biological activity of this compound has been explored in several studies, revealing its potential as a therapeutic agent. Key findings include:

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among structurally similar compounds:

Compound NameStructure FeaturesNotable Activities
3-Chloro-4-(4-formylphenoxy)benzamide Chlorine substitution on the aromatic ringPotentially enhanced biological activity
N-(4-formylphenoxy)acetamide Acetamide instead of benzamideAntitumor properties
2-Hydroxy-5-(4-formylphenoxy)benzoic acid Hydroxyl group additionAnti-inflammatory effects
3-Fluoro-4-(4-formylphenoxy)benzamide Fluorine substitutionIncreased lipophilicity

The unique combination of the formyl group and phenoxy linkage in this compound may influence its reactivity and biological profile compared to these analogs .

Case Studies and Research Findings

Research into the biological activity of this compound is still emerging. However, studies involving related compounds provide insights into potential mechanisms of action:

  • Mechanism of Action : The interaction of benzamide derivatives with specific molecular targets such as enzymes or receptors is crucial for their biological effects. For example, structural modifications in related compounds have been shown to enhance their potency against viral entry mechanisms .

Properties

IUPAC Name

4-(4-formylphenoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c15-14(17)11-3-7-13(8-4-11)18-12-5-1-10(9-16)2-6-12/h1-9H,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLHRSUMHBQBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Combine 4-(4-Formyl-phenoxy)-benzonitrile (3.6 g, 16.1 mmol), dimethylsufoxide (25 mL), potassium carbonate (2.1 g, 15.2 mmol), and 3 mL of 30% hydrogen peroxide solution. Stir 18 h at ambient temperature. Dilute with 100 mL of water, extract with ethyl acetate (3×100 mL). Wash the organic phase with 100 mL of water, and 50 mL of brine. Dry the organic phase over sodium sulfate, filter, and concentrate under vacuum. Purify via aBiotage Flash 40L system using 75:25 hexanes/ethyl acetate as eluting solvent to give 3.0 g (77%) of the title compound: 1H NMR (chloroform-d): 9.95 (s, 1H), 7.88 (m, 4H), 7.12 (m, 4H), 5.29-5.14 (br m, 2H).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
77%

Synthesis routes and methods II

Procedure details

Combine 4-(4-Formyl-phenoxy)-benzonitrile (3.6 g, 16.1 mmol), dimethylsulfoxide (25 mL), potassium carbonate (2.1 g, 15.2 mmol), and 3 mL of 30% hydrogen peroxide solution. Stir 18 h at ambient temperature. Dilute with 100 mL of water, extract with ethyl acetate (3×100 mL). Wash the organic phase with 100 mL of water, and 50 mL of brine. Dry the organic phase over sodium sulfate, filter, and concentrate under vacuum. Purify via a Biotage Flash 40L system using 75:25 hexanes/ethyl acetate as eluting solvent to give 3.0 g (77%) of the title compound: 1H NMR (chloroform-d): 9.95 (s, 1H), 7.88 (m, 4H), 7.12 (m, 4H), 5.29-5.14 (br m, 2H).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
77%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

3.1 g (23 mmol) of 4-hydroxybenzamide and 2.8 g (23 mmol) of 4-fluorobenzaldehyde were dissolved in DMSO, combined with 4.4 g (32 mmol) of K2CO3 and stirred overnight at 140° C., filtered through basic Alox, washed with DMF, concentrated by rotary evaporation and purified by chromatography (silica gel column, dichloromethane with a gradient of 10-20% methanol). As there was still some DMF present, the mixture was triturated with water, suction filtered and dried
Quantity
3.1 g
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reactant
Reaction Step One
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2.8 g
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reactant
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0 (± 1) mol
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4.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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